4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-chloro-4-fluorophenylpiperazine moiety at position 4 and a 2-methylimidazol-1-yl group at position 5. This structure combines a halogenated arylpiperazine, known for modulating receptor affinity, with an imidazole ring, which often enhances metabolic stability and solubility.
Properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)25-8-6-24(7-9-25)14-2-3-16(20)15(19)10-14/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGKNAHULRAYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a piperazine moiety and an imidazole ring. Its molecular formula is with a molecular weight of approximately 353.83 g/mol. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Antitubercular Activity : Similar compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis, indicating potential for this compound as well.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE).
Antitubercular Activity
A study focusing on related compounds demonstrated that derivatives containing the piperazine-pyrimidine scaffold displayed promising antitubercular activity. For instance, compounds similar to our target showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the structure can enhance efficacy .
Enzyme Inhibition
In enzyme inhibition assays, various derivatives of piperazine have shown significant inhibition of AChE with IC50 values reported as low as 2.14 μM. This indicates that structural modifications can lead to potent enzyme inhibitors, which may be applicable in treating conditions like Alzheimer's disease .
Data Table: Biological Activities
| Activity Type | Compound | IC50/IC90 Values | Reference |
|---|---|---|---|
| Antitubercular | Similar Derivative | IC90: 3.73 - 4.00 μM | |
| AChE Inhibition | Various Derivatives | IC50: 2.14 μM | |
| Antibacterial | Piperazine Derivatives | Varies |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. The piperazine ring is known for its role in enhancing solubility and bioavailability, while the imidazole moiety may facilitate interactions with enzyme active sites.
Molecular Docking Studies
Molecular docking studies have indicated favorable binding affinities between this compound and various targets, including enzymes involved in metabolic pathways relevant to disease progression. These interactions are critical for understanding the therapeutic potential of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Pyridazine Derivatives : highlights pyridazine-based piperazine compounds with anti-bacterial and anti-viral activities, suggesting that the target compound’s pyrimidine core could be optimized for similar applications.
- Thienopyrimidine Activity: ’s thienopyrimidine derivative implies that sulfur-containing cores may enhance metabolic stability, though at the cost of reduced aqueous solubility.
- High-Yield Synthesis : The >90% yield of compound 10c () supports the feasibility of scaling up structurally complex piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
